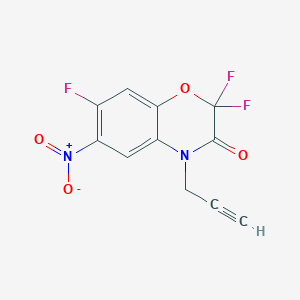
2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound characterized by its unique structure, which includes trifluoromethyl, nitro, and propynyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies may be employed to achieve efficient large-scale production .
化学反応の分析
Types of Reactions
2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl and propynyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted compounds .
科学的研究の応用
2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of advanced materials with specific functionalities.
Biological Studies: The compound can be used as a probe or tool in biological research to study various biochemical pathways.
作用機序
The mechanism of action of 2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and nitro groups may play a crucial role in binding to these targets, while the propynyl group can influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
類似化合物との比較
Similar Compounds
2,2,7-trifluoro-6-nitro-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one: shares similarities with other benzoxazinone derivatives, such as:
Uniqueness
The presence of trifluoromethyl, nitro, and propynyl groups in this compound distinguishes it from other similar compounds. These groups confer unique chemical and physical properties, making it a valuable compound for various applications .
特性
分子式 |
C11H5F3N2O4 |
|---|---|
分子量 |
286.16 g/mol |
IUPAC名 |
2,2,7-trifluoro-6-nitro-4-prop-2-ynyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H5F3N2O4/c1-2-3-15-8-5-7(16(18)19)6(12)4-9(8)20-11(13,14)10(15)17/h1,4-5H,3H2 |
InChIキー |
DTDIUARVIAHGNL-UHFFFAOYSA-N |
正規SMILES |
C#CCN1C2=CC(=C(C=C2OC(C1=O)(F)F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13477675.png)


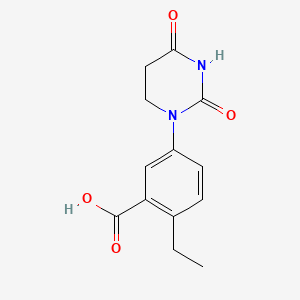
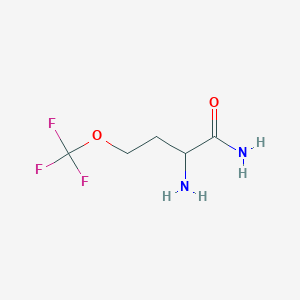
![1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane](/img/structure/B13477717.png)
![1-[3-Bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13477718.png)
![5-[(1S)-1-{2-[4-(cyanomethoxy)phenyl]acetamido}ethyl]-2-methoxy-N-methylbenzamide](/img/structure/B13477728.png)
![6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13477730.png)
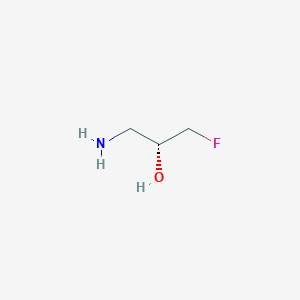
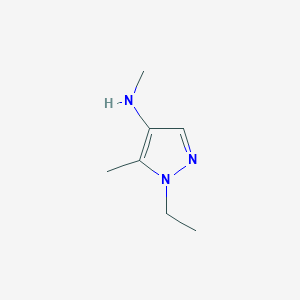
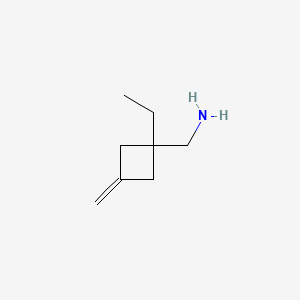

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13477749.png)
